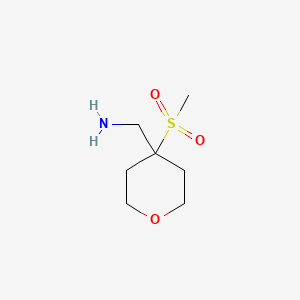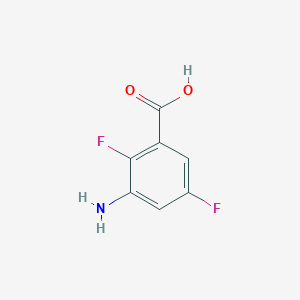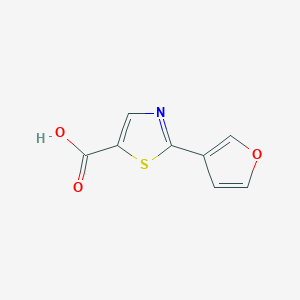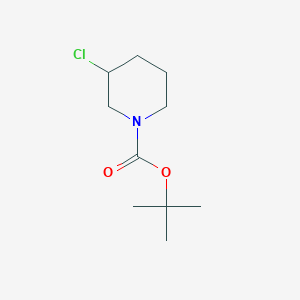
tert-Butyl 3-chloropiperidine-1-carboxylate
説明
“tert-Butyl 3-chloropiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H18ClNO2 . It has an average mass of 219.708 Da and a monoisotopic mass of 219.102600 Da . It is also known by its IUPAC name, "tert-butyl 3-chloropiperidine-1-carboxylate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-chloropiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 3rd position with a chlorine atom and at the 1st position with a carboxylate functional group .科学的研究の応用
-
Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl have been used as emitters in OLEDs . These compounds exhibit thermally activated delayed fluorescence (TADF), aggregation-induced emission enhancement, and color-changing properties .
- Methods of Application : The compounds were synthesized and tested as blue/sky-blue AIDF emitters in OLEDs . The properties of the studied perfluorobiphenyls were found to be very sensitive to the substitutions .
- Results or Outcomes : The best OLED using these compounds was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
-
Synthesis of Alkyl Halides
- Summary of Application : Tert-butanol reacts readily with HCl and forms the corresponding tert-butyl chloride at room temperature . This is an example of an SN1 reaction, which is a type of nucleophilic substitution reaction in organic chemistry .
- Methods of Application : The reaction involves the conversion of the alcohol to the corresponding alkyl halide by reacting it with a hydrogen halide .
- Results or Outcomes : The product of this reaction is tert-butyl chloride .
-
OLED Emitters
- Summary of Application : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl have been used as emitters in Organic Light-Emitting Diodes (OLEDs) .
- Methods of Application : The compounds were synthesized and tested as blue/sky-blue AIDF emitters in OLEDs .
- Results or Outcomes : The best OLED using these compounds had a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
-
Dipeptide Synthesis
- Summary of Application : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
- Methods of Application : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Chemical Transformations
- Summary of Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .
- Methods of Application : The tert-butyl group can be introduced into a molecule to increase steric hindrance, which can influence the course of a reaction .
- Results or Outcomes : The introduction of the tert-butyl group can lead to different reaction pathways and products .
-
Biosynthetic and Biodegradation Pathways
- Summary of Application : The tert-butyl group is implicated in certain biosynthetic and biodegradation pathways .
- Methods of Application : The tert-butyl group can be incorporated into biomolecules, influencing their biosynthesis and degradation .
- Results or Outcomes : The presence of the tert-butyl group can affect the biological activity and stability of these biomolecules .
特性
IUPAC Name |
tert-butyl 3-chloropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSPBVBCTKBAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693541 | |
| Record name | tert-Butyl 3-chloropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-chloropiperidine-1-carboxylate | |
CAS RN |
885275-01-4 | |
| Record name | 1,1-Dimethylethyl 3-chloro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-chloropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



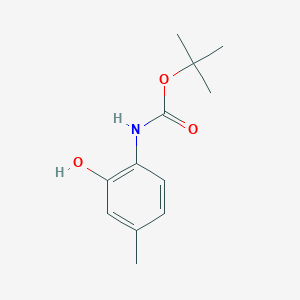
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride](/img/structure/B1523423.png)
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)
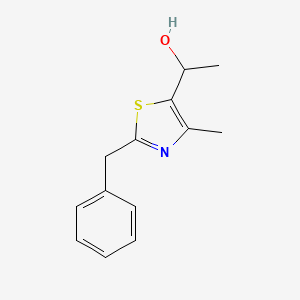
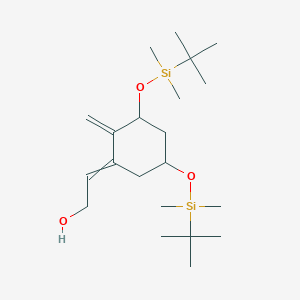
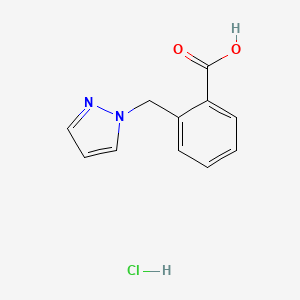
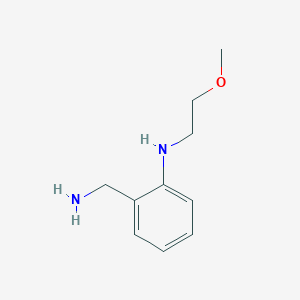
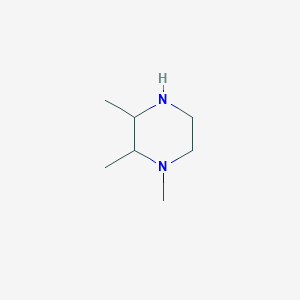
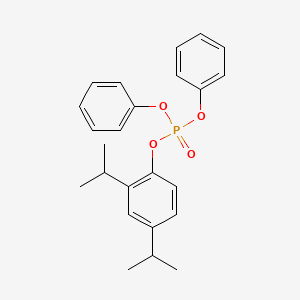
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)
